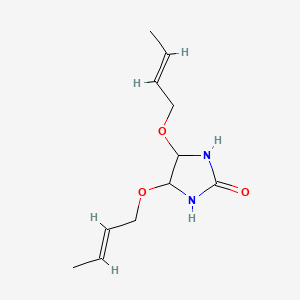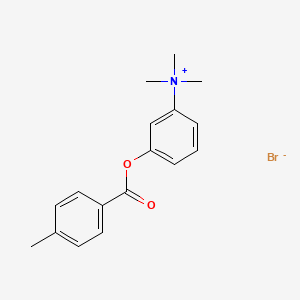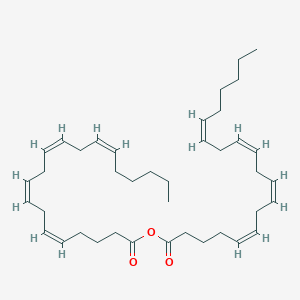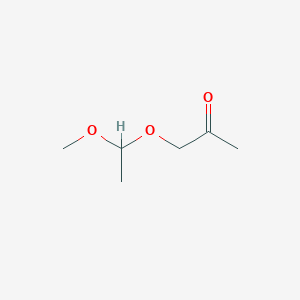
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is a unique organic compound characterized by its tetrahydroxy functional groups and a tritiohexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal typically involves the use of glucose derivatives as starting materials. One common method involves the catalytic reaction of glucose with tritium gas under controlled conditions. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures to facilitate the incorporation of tritium into the glucose molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient tritium incorporation and high yield of the desired product. The reaction conditions are optimized to minimize by-products and maximize the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to introduce various functional groups.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted hexanal compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is used as a building block for the synthesis of complex organic molecules. Its tetrahydroxy groups make it a versatile intermediate in the preparation of polyhydroxylated compounds.
Biology
In biological research, this compound is utilized in the study of metabolic pathways and enzyme mechanisms. Its labeled tritium atoms allow for tracing and monitoring biochemical reactions in living organisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of novel drugs targeting specific metabolic pathways and enzymes.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of high-value products such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal involves its interaction with specific molecular targets and pathways. The compound’s tetrahydroxy groups enable it to form hydrogen bonds with enzymes and other proteins, modulating their activity. The tritium atoms serve as tracers, allowing researchers to study the compound’s distribution and metabolism in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal
- (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-methylhexanal
- (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-ethylhexanal
Uniqueness
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is unique due to the presence of tritium atoms, which distinguish it from other similar compounds. This isotopic labeling provides valuable insights into the compound’s behavior in various chemical and biological systems, making it a powerful tool in research and development.
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i1T/t1?,4-,5-,6+ |
Clave InChI |
VRYALKFFQXWPIH-RANCGNPWSA-N |
SMILES isomérico |
[3H]C(C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)

![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)


![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)

![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)

![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)

